molecular formula C13H16N6 B2484021 5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415525-43-6

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2484021
CAS No.: 2415525-43-6
M. Wt: 256.313
InChI Key: FERATMHCUVFKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with another pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chloropyrimidine and 4-(pyrimidin-4-yl)piperazine.

    Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 4-(pyrimidin-4-yl)piperazine in the presence of a base like cesium carbonate and a catalyst such as potassium iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as GPR119 receptors. The compound acts as an agonist, promoting the activation of these receptors, which in turn leads to improved glucose tolerance and insulin secretion. This mechanism is particularly relevant in the context of treating type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its dual pyrimidine substitution, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.

Properties

IUPAC Name

5-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-8-15-13(16-9-11)19-6-4-18(5-7-19)12-2-3-14-10-17-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERATMHCUVFKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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